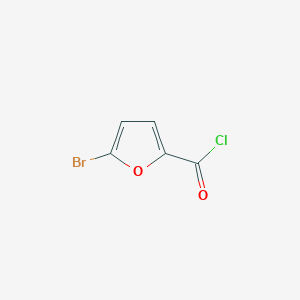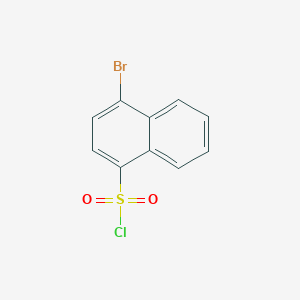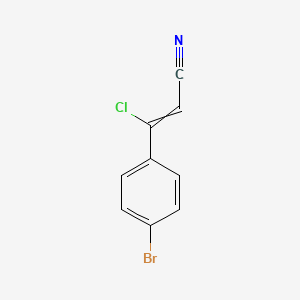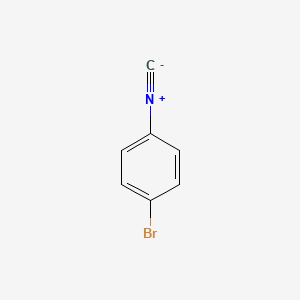
3-(3-Fluoro-4-methoxyphenyl)-1-propene
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-1-propene is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions : The compound has been utilized in the synthesis of other chemical compounds. For example, Pimenova et al. (2003) explored the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions, showcasing the compound's potential in creating new chemical entities (Pimenova et al., 2003).
Copolymerization with Styrene : This compound has been used in the copolymerization process with styrene, as investigated by Kharas et al. (2016, 2017). These studies demonstrate the compound's potential in creating novel polymers with specific properties (Kharas et al., 2016), (Kharas et al., 2017).
Dye-Sensitized Solar Cells (DSSCs) : Anizaim et al. (2020) explored the use of compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-1-propene in dye-sensitized solar cells. Their research indicates the compound's role in enhancing the efficiency of DSSCs (Anizaim et al., 2020).
Tuning Electronic Properties of Polymers : Gohier et al. (2013) investigated how 3-Fluoro-4-hexylthiophene, a similar compound, can be used to tune the electronic properties of conjugated polythiophenes, highlighting the potential of this compound in modifying electronic characteristics of polymers (Gohier et al., 2013).
Antimicrobial Activity : Puthran et al. (2019) synthesized Schiff bases using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and demonstrated their antimicrobial activity. This indicates the potential of this compound in the synthesis of antimicrobial agents (Puthran et al., 2019).
Optical Nonlinearity for Optical Limiting Applications : Shetty et al. (2017) synthesized new chalcones and investigated their optical nonlinearity, suggesting applications in optical limiting. This research opens avenues for using this compound in advanced optical applications (Shetty et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPOZGBOWCXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374594 | |
| Record name | 4-allyl-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222422-50-6 | |
| Record name | 4-allyl-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)








